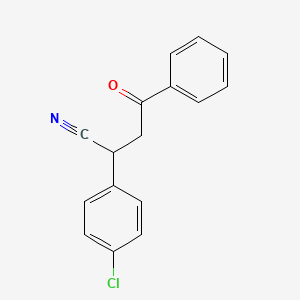

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

Description

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile (C₁₆H₁₂ClNO, molecular weight: 269.73 g/mol) is a nitrile-containing compound characterized by a V-shaped molecular configuration, with dihedral angles of 64.6° between its aromatic rings . The compound is synthesized via a Cs₂CO₃-mediated reaction between (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one and trimethylsilyl cyanide (Me₃SiCN) in dioxane, yielding an 88% product after purification . The compound serves as a key intermediate in synthesizing γ-hydroxy butyrolactams and other bioactive heterocycles .

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-8-6-12(7-9-15)14(11-18)10-16(19)13-4-2-1-3-5-13/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVVRHQKPNQOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanoalkylation via Michael Addition

Reaction Mechanism and Optimization

The most efficient route to 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile involves a Michael addition of trimethylsilyl cyanide (Me$$3$$SiCN) to α,β-unsaturated ketones. As reported by Yang et al., the title compound is synthesized by refluxing 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (72.8 mg, 0.3 mmol) with Me$$3$$SiCN (57 μL, 0.45 mmol) in dioxane (0.5 mL) and water (22 μL, 1.2 mmol). The reaction proceeds via nucleophilic attack of cyanide on the electron-deficient β-carbon of the enone, followed by protonation and hydrolysis (Figure 1).

Workup and Purification

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. Flash column chromatography (petroleum ether/ethyl acetate, 15:1) yields the product as a white solid (71.2 mg, 88%). Crystallization via vapor diffusion of petroleum ether into an ethyl acetate solution produces colorless single crystals suitable for X-ray diffraction.

Palladium-Catalyzed Cross-Coupling

Succinonitrile and Aryl Boronic Acid Coupling

A palladium-catalyzed coupling strategy enables the direct introduction of aryl groups into succinonitrile. Li et al. demonstrated that reacting succinonitrile (40 mmol) with 4-chlorophenylboronic acid (20 mmol) in the presence of Pd(acac)$$2$$ (5 mol%), 2,2'-bipyridine (10 mol%), and p-toluenesulfonic acid (TsOH·H$$2$$O, 2 equiv) in toluene/water (80°C, 24 h) affords this compound. The mechanism likely involves oxidative addition of the boronic acid to palladium, followed by nitrile insertion and reductive elimination (Figure 2).

Yield and Scalability

This method yields 82–83% after purification via silica gel chromatography (hexane/ethyl acetate, 8:1). The scalability is evidenced by gram-scale reactions (0.5–1.25 g starting material), with consistent yields exceeding 80%.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The Michael addition offers the highest yield and shortest reaction time, making it ideal for laboratory-scale synthesis. In contrast, palladium coupling provides versatility for introducing diverse aryl groups but requires prolonged heating and costly catalysts.

Purity and Crystallinity

X-ray crystallography confirms the V-shaped conformation of the title compound, with a dihedral angle of 64.6° between the phenyl and 4-chlorophenyl rings. Both methods produce analytically pure material (>95% by $$ ^1H $$ NMR), though the Michael addition route yields superior crystallinity.

Experimental Procedures

Detailed Protocol for Michael Addition

Reagents :

- 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one (0.3 mmol)

- Trimethylsilyl cyanide (0.45 mmol)

- Dioxane (0.5 mL), H$$_2$$O (1.2 mmol)

Procedure :

- Charge reagents into a Schlenk tube under nitrogen.

- Reflux until TLC (petroleum ether/ethyl acetate, 15:1) indicates completion.

- Quench with water, extract with ethyl acetate, and concentrate.

- Purify by flash chromatography.

Palladium-Catalyzed Coupling

Reagents :

- Succinonitrile (40 mmol)

- 4-Chlorophenylboronic acid (20 mmol)

- Pd(acac)$$_2$$ (5 mol%), 2,2'-bipyridine (10 mol%)

- TsOH·H$$2$$O (2 equiv), toluene/H$$2$$O (5:1)

Procedure :

- Heat reagents at 80°C for 24 h.

- Extract with ethyl acetate, wash with brine, and concentrate.

- Purify by silica gel chromatography.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Corresponding amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

Material Science: It is utilized in the development of advanced materials, including polymers and resins with specific mechanical and thermal properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets within biological systems. The nitrile group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. Additionally, the aromatic rings may engage in π-π interactions with nucleic acids, affecting DNA or RNA function .

Comparison with Similar Compounds

2-(3/2-Chlorobenzylidene)-4-oxo-4-phenylbutanenitrile (Isomers)

- Structure : These isomers feature a benzylidene group with chlorine at the 3- or 2-position instead of the 4-chlorophenyl group in the parent compound.

- Synthesis : Prepared via visible light-mediated reactions using Ir(ppy)₂(dtbbpy)PF₆ as a catalyst, yielding E/Z isomer mixtures (66:34 ratio) .

- Key Differences: NMR Shifts: The E-isomer (δ 7.96–7.93 ppm for aromatic protons) shows distinct chemical shifts compared to the Z-isomer (δ 8.00 ppm), indicating varied electronic environments .

2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile

- Structure: Substitution of the 4-chlorophenyl group with a 4-methoxyphenyl moiety (C₁₇H₁₅NO₂, MW: 265.31 g/mol) .

- Key Differences :

- Electronic Effects : The methoxy group donates electron density via resonance, contrasting with the electron-withdrawing chlorine in the parent compound. This may enhance solubility in polar solvents .

- Crystal Packing : Similar V-shaped geometry but likely altered intermolecular interactions due to methoxy’s steric bulk .

Functional Group Modifications

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

- Structure: Incorporates trifluoro and 4-fluorophenyl groups (C₁₀H₅F₄NO, MW: 231.15 g/mol) .

- Key Differences: Electronegativity: Fluorine substituents increase electronegativity, enhancing thermal and metabolic stability compared to the parent compound . Applications: Potential utility in agrochemicals or pharmaceuticals due to fluorine’s bioavailability-enhancing properties .

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile

- Structure: Features additional chlorine atoms on the phenyl ring (C₁₆H₁₀Cl₃NO, MW: 338.62 g/mol) .

- Synthetic Challenges: Multi-halogenated intermediates may require stringent purification steps .

Impurities and Byproducts

2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride

- Structure: Includes a dimethylamino group (C₁₂H₁₆ClN₂·HCl, MW: 265.18 g/mol) .

- Key Differences: Solubility: Protonation of the amino group increases water solubility, contrasting with the parent compound’s hydrophobicity . Biological Activity: Amino groups may confer basicity, altering pharmacological profiles .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Structural Flexibility : The V-shaped geometry of this compound enables unique crystal packing, while substituent modifications (e.g., methoxy, fluorine) alter electronic and steric profiles, impacting reactivity .

Synthetic Utility : The parent compound’s nitrile group facilitates versatile transformations, such as cycloadditions for heterocycle synthesis, whereas benzylidene analogues expand conjugation for photochemical applications .

Biological Activity

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile, with a molecular formula of C16H12ClNO and a molecular weight of approximately 269.72 g/mol, is an organic compound belonging to the nitrile class. Its structure features a nitrile group attached to a butane chain, along with a 4-chlorophenyl and a phenyl group, which significantly influence its chemical properties and biological activity. Preliminary studies indicate potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts.

The compound's unique V-shaped conformation, characterized by specific dihedral angles between its aromatic rings, enhances its interactions with biological targets. The presence of the chlorophenyl substituent is crucial for its electronic properties, potentially influencing its biological activity through various mechanisms.

The biological activity of this compound is hypothesized to involve:

- Protein Interaction : The nitrile group may form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation.

- Nucleic Acid Binding : Interaction studies suggest that the compound may engage in π-π interactions with nucleic acids, affecting DNA or RNA function.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | |

| Hek293 (Kidney) | 18.5 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It is believed to target cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary data indicate moderate inhibition of COX-2 and lipoxygenases (LOX), suggesting potential applications in treating inflammatory diseases.

Case Studies

- Study on MCF-7 Cell Line : A recent study assessed the cytotoxicity of various derivatives of this compound against the MCF-7 breast cancer cell line. The compound demonstrated significant inhibitory effects with an IC50 value of 15.2 µM, indicating its potential as a lead compound for further development in breast cancer therapy .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups. This suggests that it may exert beneficial effects in inflammatory conditions through COX inhibition .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods such as Claisen condensation and Knoevenagel condensation reactions. These synthetic pathways allow for the generation of derivatives with modified biological activities.

Example Derivatives

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(4-Bromophenyl)-4-oxo-4-phenylbutanenitrile | C16H12BrNO | Bromine substituent alters reactivity patterns |

| 2-(4-Fluorophenyl)-4-oxo-4-phenylbutanenitrile | C16H12ClFNO | Fluorine affects electronic properties |

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile, and what methodological considerations are critical for achieving high yields?

The compound is synthesized via hydrocyanation reactions, where a ketone precursor undergoes nucleophilic addition with cyanide. Critical steps include controlling reaction temperature (e.g., 60–80°C) and using catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity . Solvent choice (e.g., ethanol or acetonitrile) and stoichiometric ratios of reagents are pivotal for minimizing side reactions and achieving yields >75% .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Key techniques include:

- FT-IR : To confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

- NMR : ¹H NMR resolves aromatic proton environments (δ 7.2–8.1 ppm) and ketone/cyano proximity effects .

- Mass Spectrometry : High-resolution MS validates molecular weight (269.72 g/mol) and fragmentation patterns .

Q. What are the typical chemical reactions this compound undergoes, and what experimental conditions are optimal?

- Reduction : Lithium aluminum hydride (LiAlH₄) in THF converts the nitrile to an amine or alcohol at −78°C .

- Oxidation : KMnO₄ in acidic conditions oxidizes the ketone to a carboxylic acid derivative .

- Nucleophilic Substitution : Amines or thiols replace the nitrile group under basic conditions (pH >10) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction determine the molecular conformation of this compound, and what role does SHELX software play?

Single-crystal X-ray diffraction reveals bond lengths, angles, and dihedral angles (e.g., 64.6° between aromatic rings) . SHELXTL refines structural models using least-squares minimization, with data-to-parameter ratios >15 ensuring reliability. Hydrogen atoms are constrained using riding models, and thermal displacement parameters (Uiso) are optimized to R-factors <0.06 .

Q. How does the dihedral angle between aromatic rings influence molecular packing and intermolecular interactions?

The V-shaped conformation (dihedral angle = 64.6°) minimizes steric hindrance between the chlorophenyl and phenyl groups, leading to a herringbone packing motif. Despite the absence of strong hydrogen bonds, weak C–H···O and π–π interactions (3.8–4.2 Å) stabilize the crystal lattice .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Cross-validation using DFT calculations (e.g., B3LYP/6-311++G(d,p)) predicts vibrational frequencies and NMR chemical shifts, which are compared to experimental data . For crystallographic discrepancies (e.g., bond length variations >0.02 Å), Hirshfeld surface analysis identifies outliers caused by thermal motion or disorder .

Notes

- For advanced structural analysis, combine experimental data (X-ray, NMR) with computational models (DFT, Hirshfeld) .

- Always validate synthetic routes with purity assessments (HPLC, TLC) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.